molecular formula C17H18ClN3O3 B5640286 2-[(4-chloro-3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide

2-[(4-chloro-3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide

Cat. No. B5640286
M. Wt: 347.8 g/mol
InChI Key: YQONIYREOHSBNH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-[(4-Chloro-3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide often involves complex reactions, such as the formation of dimeric pairs through intermolecular N-H...O hydrogen bonds, showcasing the intricate processes required to create these molecules. For instance, the synthesis of related compounds involves refluxing with ethyl 2-bromoacetate or reacting with hydrazine, followed by various condensation reactions to introduce specific functional groups (Siddiqui et al., 2008).

Molecular Structure Analysis

Molecular structure analysis of related compounds reveals extensive intramolecular hydrogen bonding, which stabilizes their structures. The heterocyclic thiazine rings, for example, adopt half-chair conformations, a characteristic that might be relevant when analyzing the structure of 2-[(4-Chloro-3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide (Siddiqui et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often result in the formation of complex structures through the reaction with hydrazine hydrate, phenylhydrazine, or other nucleophilic reagents. These reactions not only yield new derivatives but also showcase the versatility and reactivity of the core structures. For instance, the reaction of 4-acetyl-3-chloro-5,6-diphenylpyridazine with hydrazine hydrate leads to pyrazolinopyridazine derivatives, demonstrating the chemical reactivity of these compounds (Ismail et al., 1989).

Physical Properties Analysis

The physical properties of compounds within this chemical class often include high melting points and significant thermal stability, attributed to their aromatic nature and extensive intramolecular bonding. These properties are crucial for understanding the potential applications of 2-[(4-Chloro-3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide in various fields.

Chemical Properties Analysis

The chemical properties of related compounds can include antioxidant and antimicrobial activities, which are influenced by their molecular structures. For example, some derivatives have shown significant antibacterial activity and lipoxygenase inhibitory activity, highlighting the potential of these compounds for pharmaceutical applications (Rasool et al., 2016).

properties

IUPAC Name

1-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-11-8-14(9-12(2)16(11)18)24-10-15(22)20-21-17(23)19-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQONIYREOHSBNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-N-phenylhydrazinecarboxamide

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